molecular formula C25H24FN5O3S B12379695 HIV-1 inhibitor-57

HIV-1 inhibitor-57

Cat. No.: B12379695
M. Wt: 493.6 g/mol
InChI Key: XMJKDGOWZBLCPA-ONEGZZNKSA-N
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Description

HIV-1 inhibitor-57 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-57 typically involves the incorporation of a pyridine moiety, which is a common feature in many HIV-1 integrase inhibitors . The synthetic route may include steps such as:

    Formation of the pyridine core: This can be achieved through various methods, including the Hantzsch pyridine synthesis.

    Functionalization of the pyridine ring: This involves introducing functional groups that enhance the inhibitory activity of the compound. Common reagents used in this step include halogenating agents and organometallic reagents.

    Coupling reactions: These are used to attach additional moieties that improve the pharmacokinetic properties of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-57 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .

Mechanism of Action

HIV-1 inhibitor-57 exerts its effects by targeting the HIV-1 integrase enzyme, which is responsible for integrating viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the strand transfer reaction. This inhibition blocks the integration of viral DNA, thereby halting the replication cycle of HIV-1 .

Comparison with Similar Compounds

HIV-1 inhibitor-57 can be compared with other integrase strand transfer inhibitors, such as:

  • Raltegravir
  • Elvitegravir
  • Dolutegravir
  • Bictegravir
  • Cabotegravir

Uniqueness

This compound is unique due to its specific structural features and binding affinity for the integrase enzyme. It may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties compared to other INSTIs .

Similar Compounds

The similar compounds listed above share the same mechanism of action but differ in their chemical structures and pharmacological profiles .

Biological Activity

HIV-1 inhibitor-57 (HIV-1 Inh-57) is a small-molecule compound that has garnered attention for its potential to inhibit the replication of HIV-1, a virus responsible for acquired immunodeficiency syndrome (AIDS). This article reviews the biological activity of HIV-1 Inh-57, including its mechanisms of action, efficacy in vitro and in vivo, resistance profiles, and comparison with other antiretroviral agents.

HIV-1 Inh-57 operates primarily by targeting the HIV-1 capsid (CA) protein, which plays a crucial role in viral replication. The binding of this inhibitor to the CA disrupts the normal assembly and maturation processes of the virus, thereby impairing its ability to replicate effectively.

Key Findings:

  • Binding Affinity : Studies have shown that HIV-1 Inh-57 binds to a novel site on the CA protein, which is distinct from other known inhibitors, leading to a unique mechanism of action that could potentially reduce cross-resistance with existing therapies .
  • Inhibition Profile : In vitro assays revealed that HIV-1 Inh-57 demonstrated potent antiviral activity with an effective concentration (EC50) of 4.5 µM against HIV-1 NL4-3 strain, while maintaining a therapeutic index (TI) of 14 .

Efficacy in vitro

In vitro studies have been critical in assessing the biological activity of HIV-1 Inh-57. The compound was evaluated using various cell lines and primary human CD4+ T cells.

Table 1: Antiviral Activity of HIV-1 Inh-57

CompoundEC50 (µM)CC50 (µM)TI (CC50/EC50)
HIV-1 Inh-574.56114
PF-13858014.56114
EFV (NNRTI)N/AN/AN/A

Note: EC50 is the concentration required for 50% inhibition of viral replication; CC50 is the concentration that causes 50% cytotoxicity.

Resistance Profiles

Resistance studies conducted through serial passage experiments indicated that mutations in the CA protein could confer resistance to HIV-1 Inh-57. The most notable mutation observed was T107N, which resulted in an 11-fold reduction in susceptibility compared to wild-type strains . This highlights the importance of monitoring resistance patterns as part of therapeutic strategies.

Efficacy in vivo

While in vitro results are promising, understanding the efficacy of HIV-1 Inh-57 in vivo is essential for its potential clinical application. Animal models, particularly humanized mice, have been utilized to study the compound's effects on viral load and immune response.

Case Study: Humanized Mice Model

In a study involving BLT humanized mice infected with HIV-1, administration of HIV-1 Inh-57 led to significant reductions in plasma viral loads compared to untreated controls. The treatment resulted in improved CD4+ T cell counts and reduced viral replication rates, supporting its potential as an effective therapeutic agent .

Comparison with Other Antiretroviral Agents

HIV-1 Inh-57's unique mechanism and efficacy profile position it alongside other classes of antiretrovirals. Below is a comparison with selected inhibitors:

Table 2: Comparison with Other Antiretrovirals

Drug ClassExampleMechanismEC50 (µM)
NNRTIEfavirenzNon-nucleoside reverse transcriptase inhibitorN/A
Protease InhibitorsRitonavirProtease inhibitionN/A
Integrase InhibitorsDolutegravirIntegrase strand transfer inhibitionN/A
Capsid InhibitorsHIV-1 Inh-57Capsid disruption4.5

Properties

Molecular Formula

C25H24FN5O3S

Molecular Weight

493.6 g/mol

IUPAC Name

(E)-3-[4-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroanilino]pyrimidin-4-yl]oxy-3,5-dimethylphenyl]prop-2-enenitrile

InChI

InChI=1S/C25H24FN5O3S/c1-17-14-19(4-3-8-27)15-18(2)24(17)34-23-7-9-28-25(30-23)29-20-5-6-22(21(26)16-20)31-10-12-35(32,33)13-11-31/h3-7,9,14-16H,10-13H2,1-2H3,(H,28,29,30)/b4-3+

InChI Key

XMJKDGOWZBLCPA-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)C=CC#N

Origin of Product

United States

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